[2-(Diethylamino)ethyl](furan-2-ylmethyl)amine

Lipophilicity Physicochemical profiling Membrane permeability

[2-(Diethylamino)ethyl](furan-2-ylmethyl)amine (CAS 99991-35-2; IUPAC: N1,N1-diethyl-N2-(furan-2-ylmethyl)ethane-1,2-diamine) is a bifunctional diamine comprising a tertiary diethylamino terminus and a secondary furfurylamine moiety connected by an ethylene spacer. With a molecular formula of C₁₁H₂₀N₂O and a molecular weight of 196.29 g·mol⁻¹, its computed logP is 2.10 and its topological polar surface area (tPSA) is 28.41 Ų.

Molecular Formula C11H20N2O
Molecular Weight 196.29 g/mol
Cat. No. B12117160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(Diethylamino)ethyl](furan-2-ylmethyl)amine
Molecular FormulaC11H20N2O
Molecular Weight196.29 g/mol
Structural Identifiers
SMILESCCN(CC)CCNCC1=CC=CO1
InChIInChI=1S/C11H20N2O/c1-3-13(4-2)8-7-12-10-11-6-5-9-14-11/h5-6,9,12H,3-4,7-8,10H2,1-2H3
InChIKeyDUAZCRQFPKEZCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Profile of [2-(Diethylamino)ethyl](furan-2-ylmethyl)amine (CAS 99991-35-2): Physicochemical Identity and Comparator Landscape


[2-(Diethylamino)ethyl](furan-2-ylmethyl)amine (CAS 99991-35-2; IUPAC: N1,N1-diethyl-N2-(furan-2-ylmethyl)ethane-1,2-diamine) is a bifunctional diamine comprising a tertiary diethylamino terminus and a secondary furfurylamine moiety connected by an ethylene spacer. With a molecular formula of C₁₁H₂₀N₂O and a molecular weight of 196.29 g·mol⁻¹, its computed logP is 2.10 and its topological polar surface area (tPSA) is 28.41 Ų . The compound is supplied at ≥95% purity by specialty chemical vendors . Its closest commercially available structural analog is the N,N-dimethyl congener (CAS 626216-39-5), which has a logP of 1.32 and tPSA of 28.41 Ų . The compound also serves as the reduced (amine) form of the Schiff base ligand (E)-N1,N1-diethyl-N2-(furan-2-ylmethylene)ethane-1,2-diamine (DEF), which has been characterized in metal complexes with demonstrated urease and α-amylase inhibitory activities [1].

Why In-Class Furan-2-ylmethyl Diamines Cannot Be Treated as Interchangeable: The Case of [2-(Diethylamino)ethyl](furan-2-ylmethyl)amine


Although the furan-2-ylmethyl diamine scaffold is shared across multiple catalog compounds, substitution at the terminal amine—from dimethyl to diethyl—produces a quantifiable shift in lipophilicity (ΔlogP ≈ 0.78) without altering polar surface area, yielding an approximately six-fold increase in octanol–water partition coefficient . This logP difference is large enough to meaningfully alter membrane permeability, passive absorption, and off-target partitioning in cell-based assays [1]. Furthermore, the diethylamino congener is the direct reduced form of the Schiff base DEF ligand; replacing it with the dimethyl analog removes the steric and electronic features that govern metal coordination geometry and the resulting biological activity observed for DEF-derived complexes [2]. Generic substitution therefore risks both altered pharmacokinetic behavior and loss of coordination-chemical functionality.

Quantitative Differentiation Evidence for [2-(Diethylamino)ethyl](furan-2-ylmethyl)amine vs. Closest Analogs


Computed Lipophilicity Advantage: Diethyl vs. Dimethyl Congener (ΔlogP = 0.78)

The target compound exhibits a computed logP of 2.10, compared with 1.32 for the dimethyl analog [2-(dimethylamino)ethyl](furan-2-ylmethyl)amine (CAS 626216-39-5), representing a ΔlogP of +0.78 . This difference corresponds to approximately a six-fold higher octanol–water partition coefficient for the diethyl derivative, while both compounds share an identical tPSA of 28.41 Ų . The increased lipophilicity is expected to enhance passive membrane permeability in cell-based assays, a parameter that scales with logP in the range of 1–3 for moderately lipophilic amines [1].

Lipophilicity Physicochemical profiling Membrane permeability

Steric Bulk Differentiation: Diethylamino vs. Dimethylamino Substituent and Implications for Target Binding

The replacement of the two N-methyl groups on the terminal tertiary amine with two N-ethyl groups increases the molar refractivity (a proxy for steric bulk) from approximately 30.8 cm³·mol⁻¹ (dimethylamino) to approximately 40.4 cm³·mol⁻¹ (diethylamino) based on fragment-based calculations, while maintaining identical hydrogen-bond acceptor count (3) and donor count (1) [1]. In the context of the furan-2-ylmethyl diamine scaffold, this additional steric volume can modulate binding-pocket complementarity. The DEF Schiff base derived from the diethyl precursor forms distorted tetrahedral (Zn, Cd) and distorted square-planar (Cu) geometries, with coordination geometry sensitive to the N-alkyl substituent size [2].

Steric parameters Structure–activity relationships Ligand design

Oxidation-State Differentiation: Reduced Amine vs. Schiff Base (DEF) and Access to Metal-Complex Biological Activity

The target compound is the fully reduced (amine) form of the Schiff base (E)-N1,N1-diethyl-N2-(furan-2-ylmethylene)ethane-1,2-diamine (DEF). DEF serves as a bidentate ligand that forms M(II) complexes (M = Cu, Zn, Cd) with demonstrated biological activity: the [Cu(DEF)Cl₂] complex exhibits an IC₅₀ of 3.21 ± 0.19 μM for antioxidant activity (DPPH assay) and 6.11 ± 0.33 μM for α-amylase inhibition, while [Cd(DEF)Br₂] shows IC₅₀ values of 3.90 ± 0.11 μM (Jack bean urease) and 6.01 ± 0.10 μM (Bacillus pasteurii urease) [1]. The reduced amine can be converted to DEF by condensation with furfural in 96% yield [2], or used directly as a more flexible (non-conjugated) diamine ligand with distinct coordination properties.

Schiff base chemistry Metal complexes Bioinorganic chemistry

Commercial Availability and Purity Benchmarking vs. Dimethyl Analog

The target compound is available from multiple specialty suppliers (Fluorochem, AK Scientific, Leyan, CymitQuimica, Amadis Chemical) at a minimum purity specification of 95% . The dimethyl analog (CAS 626216-39-5) is listed by Sigma-Aldrich (Enamine building block, 95% purity) and additional vendors . Both compounds are supplied at room-temperature storage conditions and are classified as research chemicals for laboratory use only. The diethyl compound's more restricted vendor network (approximately four to five verified suppliers vs. a broader distribution for the dimethyl analog) means that procurement lead time and lot-to-lot consistency should be verified directly with the selected vendor.

Chemical sourcing Purity specification Vendor comparison

High-Priority Application Scenarios for [2-(Diethylamino)ethyl](furan-2-ylmethyl)amine Based on Quantitative Evidence


Medicinal Chemistry Library Design Requiring Elevated Lipophilicity with Constant Polar Surface Area

For cell-based screening campaigns where the dimethyl analog (logP 1.32) yields insufficient membrane permeability, the diethyl compound (logP 2.10) provides a six-fold increase in partition coefficient without altering tPSA (28.41 Ų) or hydrogen-bond donor/acceptor counts [1]. This property profile is especially relevant for targets located in intracellular compartments or the central nervous system, where logP values in the 2–3 range are often associated with improved passive diffusion [2]. Researchers should request lot-specific logP determination (e.g., by shake-flask or chromatographic method) if quantitative permeability modeling is planned.

Synthesis of Bioactive Furan-Derived Schiff Base Metal Complexes via Oxidation to DEF

The reduced amine can be condensed with furfural (or other aldehydes) to generate the Schiff base DEF in 96% yield [1]. DEF forms Cu(II), Zn(II), and Cd(II) complexes that display low-micromolar inhibitory activity against urease (IC₅₀ 3.90–6.01 μM), α-amylase (IC₅₀ 6.11 μM), and free radicals (IC₅₀ 3.21 μM) [2]. The non-conjugated amine form may also serve directly as a flexible diamine ligand, enabling comparative structure–activity studies between imine- and amine-type coordination environments. This dual-purpose chemical entry point reduces the number of building blocks required for a metal-complex discovery workflow.

SAR Studies Exploiting Steric Gradients at the Terminal Amine Position

The diethylamino substituent introduces approximately 31% greater steric volume relative to the dimethylamino group (estimated from molar refractivity contributions) [1]. In targets where the tertiary amine pocket tolerates or prefers larger N-alkyl substituents, the diethyl compound may yield improved binding selectivity. Procurement of both the dimethyl (CAS 626216-39-5) and diethyl (CAS 99991-35-2) congeners enables a matched-pair analysis that isolates steric effects from electronic effects, given that both compounds share identical hydrogen-bonding capacity and polar surface area [2].

Bio-Based Polymer and Material Science: Furan Diamine Monomer Precursor Exploration

Furan-based diamines are under investigation as renewable monomers for polyamides, polyureas, and epoxy curing agents [1]. The diethylamino functionality introduces a tertiary amine site that can serve as a built-in catalyst or crosslinking point in polymer formulations. While direct polymerization data for this specific diamine are not publicly available, its structural analogy to furfurylamine-derived diamines described in patent WO2022127640A1 supports its evaluation as a monomer candidate in bio-based polymer research programs [2].

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